DHFR Inhibition: 3,4-Dimethoxyphenyl Derivative vs. Trimethoprim Benchmark
Against Pneumocystis carinii dihydrofolate reductase (DHFR), 3-[(3,4-dimethoxyphenyl)carbamoyl]prop-2-enoic acid (as the 2,4-diaminopyrimidine conjugate 15a) exhibits an IC50 of >32 µM, while the clinical comparator trimethoprim (TMP) demonstrates an IC50 of 12 µM under identical assay conditions [1]. This quantitative difference establishes the 3,4-dimethoxyphenyl substitution as a less potent but structurally informative scaffold for DHFR inhibition relative to the trimethoprim core [2].
| Evidence Dimension | Inhibition of Pneumocystis carinii DHFR |
|---|---|
| Target Compound Data | IC50 >32 µM (as conjugate 15a) |
| Comparator Or Baseline | Trimethoprim (TMP), IC50 = 12 µM |
| Quantified Difference | Target compound is at least 2.7-fold less potent |
| Conditions | In vitro enzymatic assay; P. carinii DHFR; 1998 study |
Why This Matters
This head-to-head data confirms that the 3,4-dimethoxyphenyl maleamic acid framework provides a measurable, though lower, baseline of anti-DHFR activity that can be exploited for structure-activity relationship (SAR) studies.
- [1] Rosowsky A, Papoulis AT, Queener SF. 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. J Med Chem. 1998;41(6):913-918. View Source
- [2] BindingDB. Ki Summary for Entry 50007448 (BDBM18069). IC50 = 12000 nM against P. carinii DHFR. View Source
